Modafinil-d10 Carboxylate
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Overview
Description
Modafinil-d10 Carboxylate is a deuterated derivative of Modafinil, a well-known cognitive enhancer. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Modafinil due to its stable isotope labeling. The deuterium atoms in this compound replace hydrogen atoms, providing a unique tool for tracing and analyzing the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Modafinil-d10 Carboxylate typically involves the incorporation of deuterium into the Modafinil molecule. One common method is the deuteration of Modafinil through catalytic exchange reactions. This process involves the use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction results in the replacement of hydrogen atoms with deuterium atoms, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Modafinil-d10 Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Modafinil.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.
Mechanism of Action
The mechanism of action of Modafinil-d10 Carboxylate is similar to that of Modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is mediated through the binding of this compound to the dopamine transporter (DAT). Additionally, the compound activates glutamatergic circuits and inhibits gamma-aminobutyric acid (GABA)ergic neurotransmission, contributing to its wakefulness-promoting effects.
Comparison with Similar Compounds
Similar Compounds
Modafinil: The parent compound, known for its cognitive-enhancing properties.
Armodafinil: An enantiopure form of Modafinil with similar pharmacological effects.
Adrafinil: A prodrug of Modafinil that is metabolized in the liver to produce Modafinil.
Uniqueness
Modafinil-d10 Carboxylate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed pharmacokinetics and metabolic pathways of Modafinil is crucial.
Biological Activity
Modafinil-d10 Carboxylate, a deuterated derivative of the wakefulness-promoting agent Modafinil, has garnered attention for its unique biological activity and potential applications in pharmacological research. This article delves into its biological mechanisms, pharmacokinetics, and relevant case studies, supported by data tables and findings from diverse sources.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C15H4D10O3S
- Molecular Weight: 284.4 g/mol
- CAS Number: 1246819-82-8
- Purity: >95% (HPLC) .
This compound is characterized by the incorporation of deuterium isotopes, which can enhance its metabolic stability and influence its pharmacokinetic properties compared to non-deuterated analogs. The compound is primarily utilized in scientific research to study metabolic pathways and enzyme kinetics .
This compound exerts its biological effects through several mechanisms:
- Dopamine Transporter Interaction: Similar to its parent compound, Modafinil, it acts as a weak inhibitor of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This mechanism is crucial for its wakefulness-promoting effects .
- Neurotransmitter Modulation: The compound influences various neurotransmitter systems, including norepinephrine and serotonin pathways. It has been shown to enhance serotonin release without directly causing its reuptake .
- GABAergic Activity: Research indicates that this compound may decrease GABA levels in specific brain regions, contributing to its stimulant effects. This modulation is essential for understanding its neuroprotective properties .
Pharmacokinetics
Absorption and Metabolism:
- This compound is readily absorbed after oral administration. Its pharmacokinetic profile is influenced by the presence of deuterium, which may alter its metabolic pathways compared to standard Modafinil .
Elimination Half-Life:
- The elimination half-life is estimated to be around 15 hours, similar to Modafinil, with significant recovery of metabolites in urine .
Table 1: Summary of Key Studies on this compound
Applications in Research
This compound serves multiple roles in scientific research:
- Metabolic Studies: As a stable isotope-labeled compound, it aids in tracing metabolic pathways and understanding drug interactions.
- Pharmacological Investigations: Its unique properties make it suitable for studying enzyme kinetics and receptor interactions.
- Therapeutic Potential: Investigations into its neuroprotective effects suggest possible applications in treating cognitive disorders and enhancing alertness without the abuse potential seen with traditional stimulants .
Properties
Molecular Formula |
C15H14O3S |
---|---|
Molecular Weight |
284.40 g/mol |
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
QARQPIWTMBRJFX-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Origin of Product |
United States |
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